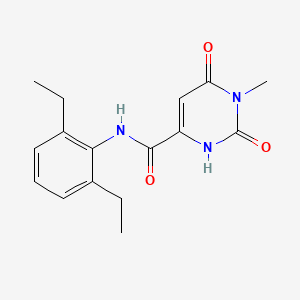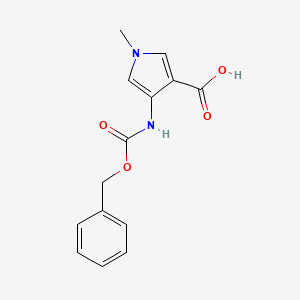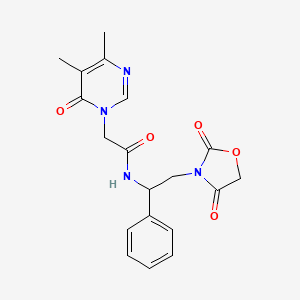![molecular formula C21H12F4N2O2 B3017339 4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one CAS No. 161716-19-4](/img/structure/B3017339.png)
4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one" is a derivative of the phthalazin-1-one (PHTZ) scaffold, which has been identified as a core skeleton for the design of various biologically active molecules. The PHTZ ring system has been found to be a decorable core that can be modified to create potent and selective human A3 adenosine receptor (AR) antagonists . The structural similarity of PHTZ to other scaffolds like triazoloquinoxalinones and quinazolines has driven research into its potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of phthalazin-1-one derivatives can be achieved through various methods. For instance, the cyclization of hydrazinyl-naphthyridine with aroylbenzoic acids in the presence of a catalytic amount of sulfuric acid under solid-state conditions has been reported to yield 4-aryl-phthalazin-1(2H)-one derivatives . Another approach involves a one-pot, four-component synthesis method that combines phthalohydrazide, a (propargyloxy)benzaldehyde, an active methylene compound, and an azide in the presence of a copper catalyst and an ionic liquid medium . These methods demonstrate the versatility and adaptability of the synthesis of PHTZ derivatives.
Molecular Structure Analysis
The molecular structure of PHTZ derivatives can be characterized using various spectroscopic techniques. For example, metal-free and metal phthalocyanines containing PHTZ moieties have been characterized by IR, NMR, and UV-Vis spectroscopies, and their crystal structures have been determined by single-crystal diffraction techniques . The dihedral angles between the triazole ring and the benzene rings in related compounds have been measured, indicating the potential for diverse spatial arrangements and interactions within these molecules .
Chemical Reactions Analysis
The PHTZ core can undergo various chemical reactions to introduce different functional groups, which can significantly alter the biological activity of the resulting compounds. For instance, the introduction of amido and ureido moieties at position 4 of the phthalazine nucleus has been explored to create compounds with high hA3 AR affinity and selectivity . The reactivity of the PHTZ scaffold allows for the synthesis of a wide range of derivatives with potential antimicrobial and other biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of PHTZ derivatives are influenced by the substituents attached to the core scaffold. Fluorinated PHTZ derivatives, for example, have been synthesized and shown to possess good solubility in common organic solvents, high thermal stability, and amorphous characteristics, which are desirable for the development of high-performance materials . The introduction of fluorine atoms can also affect the electronic properties of the molecules, potentially leading to applications in electronic devices or as materials with special chemical resistances.
Scientific Research Applications
Application in Polymer Science
- Soluble and Thermally Stable Copolymers: Novel copolymers containing diphenylfluorene and phthalazinone units demonstrate enhanced solubility in organic solvents and excellent thermal properties. These copolymers exhibit high glass transition temperatures, significant dimensional stability, and commendable mechanical properties, making them suitable for high-performance applications (Zong et al., 2014).
Application in Material Science
- Enhanced Material Properties: The introduction of phthalazinone moieties in polymer chains leads to improved solubility and thermal stability. This is evident in polymers synthesized from reactions involving fluorinated phthalazinone compounds, which display excellent thermal stability and high glass transition temperatures, making them potential candidates for high-performance structural materials (Yu et al., 2009).
Application in Chemistry and Pharmacology
- Synthesis of Anticancer Compounds: Specific phthalazine derivatives, including those with fluorophenyl groups, have been synthesized and shown to exhibit significant anticancer activity. These compounds, such as 1-anilino-4-(arylsulfanylmethyl)phthalazines, demonstrate higher activity against cancer cell lines compared to certain standard drugs, highlighting their potential as antitumor agents (Li et al., 2006).
Application in Optical Technologies
- Polymer Films for Optical Waveguides: Fluorinated phthalazinone compounds used in the synthesis of polymers display good solubility, excellent thermal properties, and high refractive indices. These properties are crucial for materials used in optical waveguides, indicating the potential of these polymers in the field of photonics and optical communication technologies (Xiao et al., 2003).
Mechanism of Action
Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reagents present .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F4N2O2/c22-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(28)27(26-19)15-9-11-16(12-10-15)29-21(23,24)25/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELMOPPVQSWYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/no-structure.png)


![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B3017262.png)
![6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B3017264.png)
![methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate](/img/structure/B3017265.png)






![3-benzyl-7-((3,4-dimethoxyphenethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017278.png)